N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C15H12BrN3O3S |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-9-2-5-11(6-3-9)23(21,22)19-18-14-12-8-10(16)4-7-13(12)17-15(14)20/h2-8,17,20H,1H3 |
InChI Key |
UKOHKKCMHZPQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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